The compound c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 is a cyclic analog of glucagon-like peptide-1, which plays a significant role in glucose metabolism and insulin secretion. This compound is designed to enhance the stability and activity of the native glucagon-like peptide-1 by introducing conformational constraints that improve its pharmacological properties. The original glucagon-like peptide-1 is produced in the intestines and functions as an incretin hormone, stimulating insulin secretion in response to nutrient ingestion.
Glucagon-like peptide-1 is derived from the proglucagon precursor, which undergoes differential processing in various tissues, particularly in the intestine and pancreas. The specific sequence of c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 indicates modifications aimed at enhancing its biological activity and resistance to enzymatic degradation.
This compound falls under the classification of peptide hormones, specifically as a glucagon-like peptide analog. It is categorized as a cyclic peptide due to the lactam bridge formed between the glutamic acid at position 18 and lysine at position 22, which stabilizes its structure.
The synthesis of c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 involves several advanced techniques:
The synthesis typically begins with protected amino acids that are deprotected during each step of SPPS. The final product is purified using high-performance liquid chromatography to ensure high purity levels necessary for biological assays.
The molecular structure of c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 features a cyclic arrangement due to the lactam bridge, which significantly alters its conformational dynamics compared to linear peptides. The cyclic nature enhances its stability against enzymatic degradation.
The molecular formula can be represented as , with a molecular weight of approximately 617.68 g/mol. The specific stereochemistry at various positions contributes to its receptor binding affinity and biological activity.
The primary chemical reactions involved in the synthesis of c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 include:
These reactions require careful control of conditions such as temperature, pH, and concentration to maximize yield and minimize side products.
c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 exerts its biological effects primarily through binding to the glucagon-like peptide-1 receptor, a class B G protein-coupled receptor. Upon binding, it induces a conformational change that activates associated G proteins, leading to increased intracellular cyclic adenosine monophosphate levels.
This activation cascade results in enhanced insulin secretion from pancreatic beta cells, suppression of glucagon release, and improved glucose homeostasis. Studies indicate that this compound retains high receptor affinity comparable to native GLP-1, making it effective in glucose regulation.
The physical properties of c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 include:
Key chemical properties involve:
c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 has several significant applications:
This compound exemplifies advancements in peptide design aimed at improving therapeutic efficacy while minimizing side effects associated with rapid degradation in vivo.
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5